molecular formula C11H12FNO5S B2702668 4-(3-Fluorosulfonyloxybenzoyl)morpholine CAS No. 2411291-44-4

4-(3-Fluorosulfonyloxybenzoyl)morpholine

Cat. No.: B2702668
CAS No.: 2411291-44-4
M. Wt: 289.28
InChI Key: JNCSMWCJNHJQOP-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl group substituted at the 3-position with a fluorosulfonyloxy (-OSO₂F) moiety. This structure combines the electron-withdrawing properties of the fluorosulfonyloxy group with the morpholine ring’s conformational flexibility, making it a candidate for applications in medicinal chemistry, catalysis, or material science.

Properties

IUPAC Name

4-(3-fluorosulfonyloxybenzoyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-19(15,16)18-10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCSMWCJNHJQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxybenzoyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorosulfonyloxybenzoic acid.

    Formation of Benzoyl Chloride: The 3-fluorosulfonyloxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.

    Coupling with Morpholine: The benzoyl chloride is then reacted with morpholine in the presence of a base such as triethylamine to form 4-(3-Fluorosulfonyloxybenzoyl)morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxybenzoyl)morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoyl derivatives.

    Oxidation: Products include oxidized benzoyl derivatives.

    Reduction: Products include reduced benzoyl derivatives.

    Hydrolysis: Products include 3-fluorosulfonyloxybenzoic acid and morpholine.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Morpholine Derivatives

(a) 4-[(Substituted Phenyl)sulfonyl]morpholine Derivatives
  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine (): Structure: A sulfonyl group linked to a para-methoxyphenyl ring. Properties: Melting point = 109–110°C (CH₂Cl₂); synthesized via Grignard reagents and flash chromatography. Comparison: The fluorosulfonyloxy group in the target compound is more polar and reactive than the sulfonyl group, likely reducing solubility in nonpolar solvents .
  • 4-[(2-Fluorophenyl)sulfonyl]morpholine (): Structure: Ortho-fluorophenyl sulfonyl substituent. Properties: CAS 613657-01-5; fluorine’s electron-withdrawing nature may stabilize the sulfonyl group, enhancing metabolic stability compared to non-halogenated analogs.
(b) 4-[2-(3-Chlorophenyl)-4-(4-Chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine ():
  • Structure : Combines sulfonyl, oxazole, and chloro-substituted phenyl groups.
  • Properties : Molecular weight = 439.3 g/mol; XLogP3 = 4.5 (indicative of moderate lipophilicity).
  • Comparison : The target compound lacks the oxazole ring but shares sulfonyl-related polarity. The chloro substituents in this analog contribute to higher molecular weight and lipophilicity compared to the fluorosulfonyloxy group .

Benzoyl-Substituted Morpholine Derivatives

(a) 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine ():
  • Structure : Benzoyl group with bromo, fluoro, and trifluoromethyl substituents.
  • Properties : CAS 2271442-93-2; molecular weight = 356.11 g/mol. The trifluoromethyl group enhances lipophilicity (cLogP ~4.2–4.5), while bromo/fluoro substituents influence electronic properties.
  • Comparison : The target compound’s fluorosulfonyloxy group is more polar than trifluoromethyl, likely reducing membrane permeability but improving aqueous solubility .
(b) 4-[(3-Fluorophenyl)acetyl]morpholine ():
  • Structure : Acetyl group linked to a meta-fluorophenyl ring.
  • Properties : Molecular weight = 223.24 g/mol; acetyl group reduces steric hindrance compared to benzoyl.
Table 1: Key Comparative Data
Compound Molecular Weight (g/mol) Substituent Effects Solubility/LogP Biological Relevance
4-(3-Fluorosulfonyloxybenzoyl)morpholine ~309.3 (estimated) High polarity, electron-withdrawing Low LogP (predicted) Enzyme inhibition (potential)
4-[(4-Methoxyphenyl)sulfonyl]morpholine 285.3 Electron-donating methoxy group Moderate solubility Synthetic intermediate
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 356.11 Lipophilic substituents High LogP (~4.5) Catalysis/Medicinal chemistry
4-(2-Chlorobenzyl)morpholine 215.7 Moderate polarity 180 µM (PBS) CYP2A13 inhibition

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